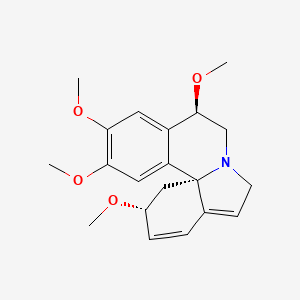
Erythristemine
説明
Erythristemine is a compound that can be found in the barks of Aralia chinensis . It has a molecular weight of 343.4 g/mol .
Synthesis Analysis
The synthesis of Erythristemine involves retrosynthetic analysis where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found . The UPLC-MS analysis suggests the presence of five different alkaloids for the studied species, namely, erythristemine, 11β-methoxyglucoerysodine, erysothiopine, 11β-hydroxyerysodine-glucose, and 11-hydroxyerysotinone-rhanmoside .
Molecular Structure Analysis
The molecular structure of Erythristemine can be determined using tools like “What is this? (WIT)” which is a fully automated process from evaluating the crystal to providing the 'structure’ . Another method involves molecular dynamics simulations and structural analysis to decipher the functional impact of a twenty residue insert in the ternary complex .
Chemical Reactions Analysis
The chemical reactions involved in the formation of Erythristemine can be studied using electroanalytical tools. These tools can investigate redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy . Another approach involves the use of phase diagrams in selecting conditions for the synthesis of nonstoichiometric solids .
Physical And Chemical Properties Analysis
The physical and chemical properties of Erythristemine can be analyzed using various mathematical tools for model sensitivity and uncertainty analysis . Another approach involves physicochemical analysis which investigates the interrelation between the composition, structure, and properties of matter .
科学的研究の応用
Synthetic Method Development : The development of synthetic methods for erythristemine is also a focus area. Research has detailed a method for the stereoselective methoxylation of the erythrinan skeleton, facilitating the total synthesis of erythristemine (Isobe et al., 1989).
Radical Scavenging Properties : Erythristemine has been studied for its antioxidant properties. In a study on Erythrina lysistemon, erythristemine was found in most parts of the plant and exhibited moderate radical scavenging properties against the DPPH radical (Juma & Majinda, 2004).
Phytoestrogenic Properties : Research on Erythrina poeppigiana revealed that erythroidine alkaloids, potentially including erythristemine, exhibit estrogenic activity. These compounds may represent a new class of phytoestrogens, which could have implications in gynecological treatments (Djiogue et al., 2014).
Antihypertensive and Antidiabetic Activities : Erythrina species have been evaluated for their antihypertensive and antidiabetic activities, which may be related to compounds including erythristemine (Bilanda et al., 2020).
Neuroprotective Effects : Erythrina velutina, which likely contains erythristemine, has shown neuroprotective effects against 6-hydroxydopamine-induced neurotoxicity in cell studies, suggesting its potential in neurodegenerative disease treatment (Silva et al., 2016).
Safety And Hazards
特性
IUPAC Name |
(2R,9R,13bS)-2,9,11,12-tetramethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-22-14-6-5-13-7-8-21-12-19(25-4)15-9-17(23-2)18(24-3)10-16(15)20(13,21)11-14/h5-7,9-10,14,19H,8,11-12H2,1-4H3/t14-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMRZRWBQPPMSS-GKCIPKSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)OC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@]23C(=CCN2C[C@@H](C4=CC(=C(C=C34)OC)OC)OC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Erythristemine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Erythristemine and where is it found?
A1: Erythristemine is a natural alkaloid found in certain species of Erythrina plants, including Erythrina lysistemon. [] These plants are known to contain a variety of alkaloids with potential medicinal properties. []
Q2: How is Erythristemine synthesized in the laboratory?
A3: Total synthesis of (±)-erythristemine has been achieved through stereoselective methoxylation. [, ] This involves treating cis-erythrinan-8-one or 1,7-cyclo-cis:erythrinan-8-one with ceric ammonium nitrate in methanol, resulting in the introduction of a methoxy group at the 11β-position. [] This method provides a viable route for obtaining erythristemine for further research.
Q3: Has Erythristemine been found in other Erythrina species?
A4: Yes, besides Erythrina lysistemon, erythristemine has also been isolated from Erythrina abyssinica. [] The presence of erythristemine in multiple Erythrina species suggests a potential role for this alkaloid in the plants' chemical defense mechanisms or other biological functions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



